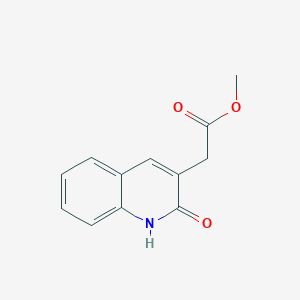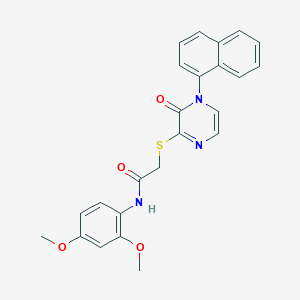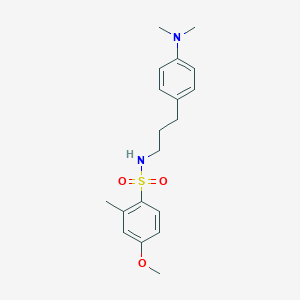![molecular formula C21H31N2O3P B2650223 4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline CAS No. 374550-07-9](/img/structure/B2650223.png)
4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline, also known as ADP, is a phospholipid analog that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a key role in cell signaling. PKC is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases. In neuroscience, this compound has been shown to enhance synaptic plasticity and memory formation by modulating the activity of PKC. In cardiovascular research, this compound has been shown to reduce infarct size and improve cardiac function after ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, its potency may also lead to off-target effects, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for 4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, there is a need for further research to elucidate the downstream signaling pathways affected by this compound inhibition of PKC, which could lead to the development of novel therapeutic targets.
Métodos De Síntesis
The synthesis of 4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline involves the reaction of 4-nitroaniline with diisopropylphosphoramidite, followed by reduction with sodium borohydride and the addition of dimethylamine. This yields the final product, this compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline has been used in a variety of scientific research applications, including cancer research, neuroscience, and cardiovascular research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuroscience, this compound has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, this compound has been shown to have beneficial effects on the heart, including reducing infarct size and improving cardiac function after ischemic injury.
Propiedades
IUPAC Name |
4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N2O3P/c1-16(2)25-27(24,26-17(3)4)21(22-19-10-8-7-9-11-19)18-12-14-20(15-13-18)23(5)6/h7-17,21-22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQFUAYVYDKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)N(C)C)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2650143.png)
![3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2650144.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2650148.png)

![N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2650150.png)
![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)

![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)

![1-(2-ethoxyethyl)-7-isobutyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650160.png)